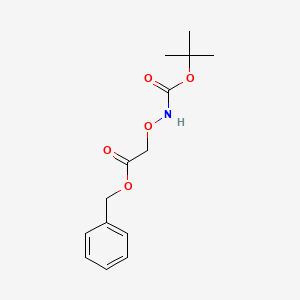
Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate: is an organic compound with the molecular formula C14H19NO4. It is a derivative of amino acids and is often used in organic synthesis due to its protective properties. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) group, and an aminooxyacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate typically involves the reaction of benzyl chloroformate with tert-butoxycarbonyl aminooxyacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate is widely used as a protecting group for amines in peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it ideal for stepwise synthesis of peptides.
Biology: In biological research, the compound is used to protect amino groups in biomolecules, allowing for selective modification of other functional groups without affecting the protected amine.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs. The Boc group helps in the selective protection and deprotection of functional groups during drug synthesis.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate primarily involves the protection of amino groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, regenerating the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide and pharmaceutical synthesis.
Comparaison Avec Des Composés Similaires
Benzyl chloroformate: Used as a protecting group for amines and alcohols.
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)propionate: Similar structure but with a propionate moiety instead of acetate.
Uniqueness: Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate is unique due to its specific combination of a benzyl group, Boc group, and aminooxyacetate moiety. This combination provides a balance of stability and reactivity, making it highly useful in selective protection and deprotection strategies in organic synthesis. The presence of the Boc group allows for easy removal under acidic conditions, while the benzyl group provides additional stability and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C14H19NO5 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-19-10-12(16)18-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |
Clé InChI |
UPJHVLKETFPVPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NOCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


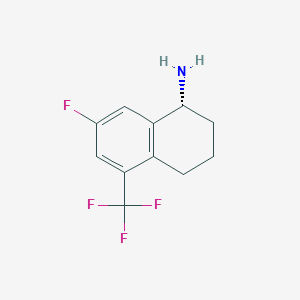
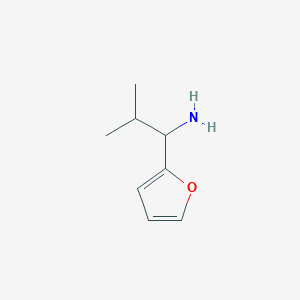
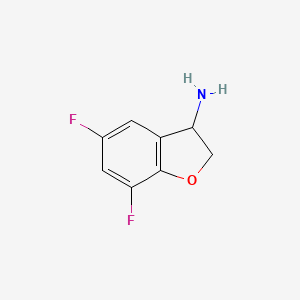
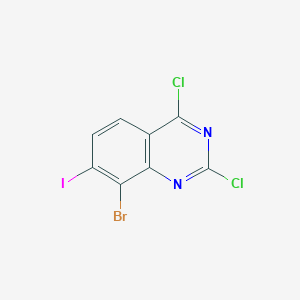
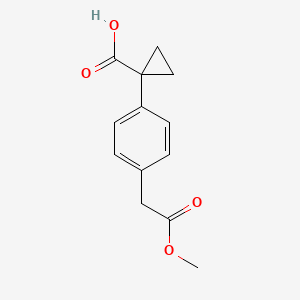
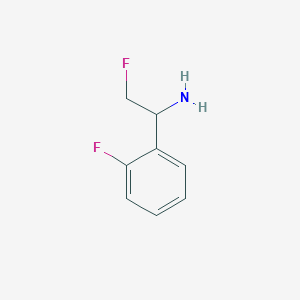

![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)

![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
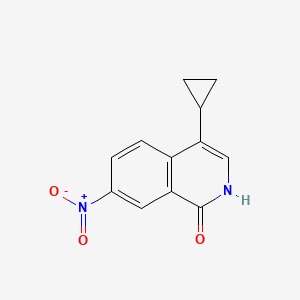
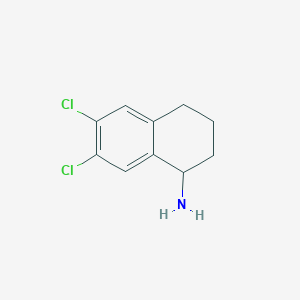
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
